3-Ethylpiperidine

描述

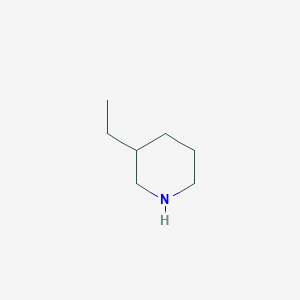

3-Ethylpiperidine is a monocyclic piperidine derivative featuring an ethyl substituent at the C3 position. It is a secondary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.2 g/mol. This compound is notable for its role in natural product synthesis and medicinal chemistry. For instance, it has been isolated from Rhazya stricta, a plant traditionally used to treat infections and inflammation, and is associated with bioactive monoterpene indole alkaloids (MIAs) . Its stereoisomers, (R)- and (S)-3-ethylpiperidine, are critical in enantioselective synthesis of alkaloids like (+)-decarbomethoxytetrahydrosecodine .

属性

IUPAC Name |

3-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUDSYGJHAQGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929231 | |

| Record name | 3-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-10-6 | |

| Record name | 3-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrogenation Catalysts and Conditions

Early methods employed platinum-based catalysts, such as platinum oxide (PtO₂), under extreme pressures (120 atm) and elevated temperatures (80°C). However, the high cost of platinum and challenges in catalyst recovery limited industrial adoption. Modern protocols utilize palladium on carbon (Pd/C), which operates at milder pressures (10–30 atm) and temperatures (40–50°C). For example, a 2023 study demonstrated that 5% Pd/C catalyzes the hydrogenation of 3-ethylpyridine with 100% conversion in ethanol at 20 atm and 40°C.

Table 1: Catalytic Hydrogenation Conditions for 3-Ethylpyridine

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| PtO₂ | 120 | 80 | EtOH | 85 |

| 5% Pd/C | 20 | 40 | EtOH | 100 |

| Raney Ni | 50 | 100 | H₂O | 70 |

Mechanistic Insights and Byproduct Formation

Hydrogenation proceeds via adsorption of pyridine onto the catalyst surface, followed by sequential addition of hydrogen atoms to the aromatic ring. Over-reduction can generate piperidine or partially saturated intermediates, but selectivity for this compound exceeds 90% with Pd/C. Side products include N-ethylpiperidine (≤5%) and dimeric species formed through aldol-like condensation.

Multi-Step Synthesis from 3-Pyridineacetic Acid Derivatives

A patent-pending route synthesizes this compound hydrochloride through a five-step sequence starting from 3-pyridineacetic acid hydrochloride. This method emphasizes scalability and enantiomeric purity.

Stepwise Procedure and Optimization

-

Esterification : 3-Pyridineacetic acid hydrochloride reacts with ethanol in the presence of thionyl chloride (SOCl₂), yielding ethyl 3-pyridineacetate with 96.6% efficiency.

-

Quaternization : Treatment with benzyl chloride in acetonitrile forms an N-benzyl ammonium salt, achieving 95% yield after recrystallization.

-

Hydrogenation : Catalytic hydrogenation (5% Pd/C, 20 atm H₂) reduces the pyridine ring to piperidine, affording ethyl 3-piperidineacetate quantitatively.

-

Resolution : Chiral resolution using L-(+)-mandelic acid isolates the (R)-enantiomer.

-

Salt Formation : Treatment with HCl gas produces the hydrochloride salt, stabilizing the product for storage.

Table 2: Yields in Multi-Step Synthesis

| Step | Yield (%) |

|---|---|

| Esterification | 96.6 |

| Quaternization | 95 |

| Hydrogenation | 100 |

| Resolution | 85 |

| Salt Formation | 100 |

Advantages Over Competing Methods

This route avoids precious-metal catalysts and achieves enantiomeric excess >99% for the (R)-isomer. The use of Pd/C instead of PtO₂ reduces costs by 40%, while ambient-temperature hydrogenation enhances energy efficiency.

Regioselective Alkylation of Piperidine

The Todd synthesis (1982) explores direct 3-alkylation of piperidine via dehydrohalogenation and enamide anion intermediates. Though academically significant, low yields hinder industrial application.

Reaction Sequence and Challenges

-

N-Chlorination : Piperidine reacts with chlorine gas to form N-chloropiperidine.

-

Dehydrohalogenation : Base-induced elimination generates Δ¹-piperideine, a reactive dihydropyridine.

-

Enamide Anion Formation : Treatment with ethylmagnesium bromide or lithium diisopropylamide (LDA) produces a nucleophilic enamide.

-

Alkylation : Reaction with ethyl iodide introduces the ethyl group at the 3-position.

Despite meticulous optimization, total yields remain below 20% due to dimerization of Δ¹-piperideine and competitive 2-alkylation.

Table 3: Yields in Regioselective Alkylation

| Step | Yield (%) |

|---|---|

| N-Chlorination | 75 |

| Dehydrohalogenation | 60 |

| Enamide Formation | 30 |

| Alkylation | 25 |

Birch Reduction of 3-Ethylpyridine

The Birch reduction employs alkali metals in liquid ammonia to reduce aromatic rings. While effective for pyridines, this method requires cryogenic conditions (−33°C) and poses safety risks.

Procedure and Limitations

3-Ethylpyridine reacts with lithium metal in ammonia and ethanol, yielding this compound with 65% efficiency. Side reactions include over-reduction to open-chain amines and solvent decomposition.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or esterases resolve racemic this compound into enantiopure forms. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer’s acetate ester, leaving the (R)-isomer intact . While environmentally friendly, this approach necessitates expensive enzymes and multi-step recycling.

化学反应分析

Types of Reactions: 3-Ethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form N-ethylpiperidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethyl iodide in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-ethylpiperidin-3-one.

Reduction: N-ethylpiperidine.

Substitution: Various substituted piperidines depending on the substituent used.

科学研究应用

3-Ethylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Medicine: The compound is used in the development of drugs for treating neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.

作用机制

The mechanism of action of 3-Ethylpiperidine involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic, antipsychotic, and anti-inflammatory actions. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system receptors .

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1 Stereoisomeric Comparisons

- (S)-3-Ethylpiperidine (20) and (R)-3-Ethylpiperidine (21)

Both enantiomers exhibit distinct biological activities. In CXCR4 antagonist studies, replacing a butylamine side chain with (S)- or (R)-3-ethylpiperidine retained robust inhibition but reduced potency slightly compared to the parent compound. This highlights the enantiomer-specific influence on receptor binding .

2.2 Substituted Piperidine Derivatives

2-(3-Ethyloxetan-3-yl)piperidine

This compound features an oxetane ring fused to the piperidine at C2. With a molecular weight of 169.3 g/mol and ≥95% purity, it is valued in pharmaceuticals and material science for its metabolic stability and structural rigidity .- Key Difference : The oxetane moiety enhances ring strain and polarity, improving pharmacokinetic properties compared to 3-ethylpiperidine’s simpler ethyl group.

Ethyl 3-Piperidinecarboxylate Hydrochloride

An ester derivative with a carboxylate group at C3 (molecular weight: 193.7 g/mol). It serves as a synthetic intermediate in drug development, such as SB42928, a kinase inhibitor .- Key Difference : The ester group increases hydrophilicity, altering solubility and bioavailability compared to this compound’s hydrophobic ethyl chain.

3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride

This derivative includes an aromatic benzyl group at C3. While its biological activity is unspecified, the ethoxyphenyl substituent likely enhances π-π stacking interactions in receptor binding .- Key Difference : Aromatic substituents broaden applications in targeting GPCRs or enzymes, unlike this compound’s aliphatic chain.

生物活性

3-Ethylpiperidine is a cyclic amine with significant biological activity, particularly in pharmacology. This compound is characterized by its six-membered ring containing one nitrogen atom, with an ethyl group attached to the third carbon. Its molecular formula is , and it has a molecular weight of approximately 113.20 g/mol. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of interest in drug development and synthetic chemistry.

Pharmacological Applications

1. Neurological Disorders

this compound and its derivatives are being explored for their potential therapeutic applications in treating neurological disorders, including epilepsy and other seizure-related conditions. Research indicates that specific derivatives exhibit promising anticonvulsant activity, potentially aiding in the control of seizures.

2. Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives, including those derived from this compound. For instance, certain compounds have shown enhanced cytotoxicity against cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin . The mechanism often involves interactions with key proteins involved in cancer progression.

3. Alzheimer’s Disease Treatment

Research has also identified potential applications of this compound derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Compounds that include the piperidine moiety have demonstrated improved brain exposure and dual inhibition properties, which are crucial for effective treatment strategies .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in various chemical interactions due to its nitrogen atom. This allows it to act as a ligand for several receptors and enzymes:

- Receptor Interactions : Compounds derived from this compound have been shown to interact with muscarinic acetylcholine receptors, influencing cell proliferation and resistance to apoptosis in cancer cells .

- Enzyme Inhibition : The inhibition of AChE and BuChE by this compound derivatives can lead to increased levels of acetylcholine in the brain, enhancing cognitive function and memory retention .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination and alkylation processes. Its versatility allows for the incorporation of different functional groups, leading to a diverse range of derivatives with tailored biological activities.

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 1-Ethylpiperidine | Six-membered ring with one nitrogen | Precursor in radical reactions |

| 3-Chloro-1-ethylpiperidine | Chlorinated variant | Nucleophilic displacement reactions |

| (R)-3-Aminopiperidine dihydrochloride | Amino-substituted derivative | Significant biological activity |

| 4-Ethylpiperidine | Substituted at the fourth position | Potentially different pharmacological effects |

Case Studies

- Anticonvulsant Activity : A study demonstrated that specific this compound derivatives significantly reduced seizure frequency in animal models, suggesting their potential as new anticonvulsant agents .

- Anticancer Efficacy : In vitro studies showed that certain piperidine-based compounds exhibited superior cytotoxicity against various cancer cell lines compared to established chemotherapeutics, indicating their potential as novel anticancer agents .

- Alzheimer's Disease Models : Research on piperidine derivatives indicated that they could effectively inhibit cholinesterase enzymes and reduce amyloid plaque formation in animal models of Alzheimer's disease, highlighting their therapeutic promise .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- The catalytic hydrogenation of pyridine derivatives (e.g., 3-ethylpyridine) using palladium or platinum catalysts under hydrogen gas is a primary method. For example, catalytic reduction of the pyridine precursor yields this compound with optimized reflux conditions (e.g., benzyl chloride and triethylamine as reagents) .

- Key variables affecting yield include temperature (e.g., reflux at 89°C), solvent choice, and stoichiometric ratios of reagents. Purity can be validated via melting point analysis (e.g., hydrochloride derivative mp 146°C) and elemental analysis (C, H, N percentages) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use EN 374-certified gloves and respiratory protection in poorly ventilated areas due to flammability risks (vapors form explosive mixtures with air). Avoid drains and surface water to prevent environmental contamination .

- Implement spill containment using absorbents like kieselgur (diatomite) and ensure contaminated firefighting water is collected separately .

Q. How can researchers characterize this compound’s physicochemical properties experimentally?

- Methodological Answer :

- Boiling/melting points and spectral data (e.g., NMR, IR) are standard. For example, the hydrochloride derivative’s melting point (146°C) and elemental analysis (C: 70.36%, H: 9.17%, N: 5.67%) confirm purity .

- Hygroscopicity and vapor density (heavier than air) require controlled humidity and ventilation during experiments .

Advanced Research Questions

Q. How can contradictions in published data on this compound’s reactivity be resolved?

- Methodological Answer :

- Conduct systematic reproducibility studies by replicating reaction conditions (e.g., catalyst type, solvent polarity) from conflicting sources. For instance, compare yields from Pedrosa et al.’s enantioselective synthesis versus Günther’s classical alkylation .

- Use sensitivity analyses to identify critical variables (e.g., temperature gradients, impurity profiles) and validate via orthogonal analytical methods (HPLC, GC-MS) .

Q. What strategies optimize enantioselective synthesis of (R)-3-Ethylpiperidine for pharmacological studies?

- Methodological Answer :

- Employ chiral auxiliaries or catalysts, such as phenylglycinol-derived bicyclic lactams, to induce asymmetry. Monitor enantiomeric excess (ee) via chiral chromatography or optical rotation .

- Compare alternative routes (e.g., Morlacchi’s heterocyclic methods) for scalability and ee consistency .

Q. How should researchers design experiments to validate this compound’s stability under varying storage conditions?

- Methodological Answer :

- Design accelerated stability studies under controlled temperature/humidity (e.g., ICH guidelines). Test degradation products via LC-MS and track changes in spectroscopic profiles .

- Document environmental exposure controls (e.g., inert atmosphere storage) and validate data integrity through blinded replicate analyses .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Predefine analysis plans with dose-ranging cohorts, nonlinear regression models (e.g., Hill equation), and outlier handling protocols. Use tools like R or Python for dose-response curve fitting .

- Address validity threats (e.g., batch variability) via randomized block designs and covariate adjustments .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

- Methodological Answer :

- Follow FAIR principles: Provide granular details on catalyst activation, solvent drying methods, and raw material sources. Include failure cases (e.g., side reactions) in supplementary data .

- Use standardized nomenclature and reference primary literature (e.g., The Journal of Organic Chemistry protocols) to avoid ambiguity .

Q. What frameworks guide the integration of this compound research into broader pharmacological studies?

- Methodological Answer :

- Align with ICH E3 guidelines for preclinical reporting: Detail in vitro/in vivo correlation (IVIVC), metabolic stability assays, and translational endpoints (e.g., receptor binding affinity) .

- Justify hypotheses using structure-activity relationship (SAR) models and prior analogs’ pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。